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For researchers, scientists, and drug development professionals, the emergence of Jaktinib

presents a promising alternative for myelofibrosis (MF) patients who have developed resistance

or intolerance to the frontline therapy, ruxolitinib. Clinical trial data indicates that Jaktinib

achieves significant spleen volume reduction and symptom improvement in this challenging

patient population. This guide provides a comparative overview of Jaktinib's performance

against other therapeutic options, supported by available experimental data and detailed

methodologies.

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged

spleen (splenomegaly), and debilitating constitutional symptoms.[1] Ruxolitinib, a potent

inhibitor of Janus kinase (JAK) 1 and JAK2, has been the standard of care for intermediate-

and high-risk MF.[1] However, a significant portion of patients eventually lose response or

become intolerant to ruxolitinib, posing a significant clinical challenge.[2]

Jaktinib, a novel oral inhibitor of JAK and activin A receptor type 1 (ACVR1), has shown

promising results in patients with MF who are refractory to or have relapsed after ruxolitinib

treatment.[2][3] Its dual mechanism of action not only targets the hyperactive JAK-STAT

signaling pathway driving myeloproliferation but also addresses anemia, a common and

challenging complication of MF.[4]
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Comparative Efficacy of JAK Inhibitors Post-
Ruxolitinib Failure
The following table summarizes the clinical efficacy of Jaktinib and other JAK inhibitors used in

patients with myelofibrosis who have previously been treated with ruxolitinib. Data is derived

from various clinical trials and indirect treatment comparisons.
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Drug
Mechanism
of Action

Trial
(Setting)

Spleen
Volume
Reduction
(SVR) ≥35%
at Week 24

Total
Symptom
Score (TSS)
Reduction
≥50% at
Week 24

Key
Adverse
Events
(Grade ≥3)

Jaktinib
JAK, ACVR1

inhibitor

Phase 2

(Ruxolitinib-

refractory/rela

psed)

32.4%[2] 46.4%[2]

Anemia

(32.4%),

Thrombocyto

penia

(32.4%),

Leukocytosis

(20.6%)[2]

Fedratinib
Selective

JAK2 inhibitor

FREEDOM2

(Ruxolitinib-

exposed)

Statistically

superior to

Best

Available

Therapy

(BAT)[5]

Statistically

superior to

Pacritinib (in

indirect

comparison)

[5]

Anemia,

Diarrhea,

Nausea[6]

Momelotinib

JAK1, JAK2,

ACVR1

inhibitor

MOMENTUM

(JAK

inhibitor-

exposed)

Non-inferior

to ruxolitinib

(in JAKi-

naïve)[7]

Lower than

ruxolitinib (in

JAKi-naïve)

[8]

Anemia (less

than other

JAKi),

Thrombocyto

penia[7]

Pacritinib

Selective

JAK2, FLT3,

IRAK1

inhibitor

PERSIST-2

(Ruxolitinib-

exposed,

severe

thrombocytop

enia)

29% vs 3%

for BAT[9]

Numerically

favored over

BAT[5]

Diarrhea,

Nausea,

Anemia,

Thrombocyto

penia[6]

Experimental Protocols
The efficacy and safety of Jaktinib in ruxolitinib-refractory or relapsed myelofibrosis was

evaluated in a single-arm, open-label, multicenter, phase 2 study.[2]
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Patient Eligibility:

Diagnosis of primary or post-ET/PV myelofibrosis.[2]

Previous treatment with ruxolitinib for at least 3 months.[2]

Inadequate efficacy response (defined as <10% spleen volume reduction or <30% decrease

in spleen size by palpation) or spleen regrowth after an initial response to ruxolitinib.[2]

Treatment:

Jaktinib was administered orally at a dose of 100 mg twice daily.[2]

Endpoints:

Primary Endpoint: Proportion of patients achieving a spleen volume reduction of ≥35% from

baseline (SVR35) at week 24, as measured by MRI or CT.[2]

Secondary Endpoints: Best spleen response rate at any time, proportion of patients with

≥50% reduction in the Myeloproliferative Neoplasm Symptom Assessment Form Total

Symptom Score (MPN-SAF TSS), improvement in anemia, and safety.[2]

Visualizing the Mechanism and a Clinical Trial
Workflow
To better understand the underlying biology and the process of clinical evaluation, the following

diagrams illustrate the JAK-STAT signaling pathway and a typical clinical trial workflow for a

new drug in ruxolitinib-refractory myelofibrosis.
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JAK-STAT Signaling Pathway and Inhibition by Jaktinib/Ruxolitinib.
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Clinical Trial Workflow for Jaktinib in Ruxolitinib-Refractory Myelofibrosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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